molecular formula C23H31N3O3 B2996430 N-{2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl}-2,6-dimethoxybenzamide CAS No. 946217-80-7

N-{2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl}-2,6-dimethoxybenzamide

Cat. No. B2996430
CAS RN: 946217-80-7
M. Wt: 397.519
InChI Key: HCMRWDQHKBQUOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of 2,6-dimethoxybenzoic acid with 2-(4-dimethylaminophenyl)pyrrolidine. The reaction proceeds under specific conditions, such as solvent choice, temperature, and catalysts. Detailed synthetic routes and optimization strategies are documented in the literature .


Molecular Structure Analysis

The molecular structure of Compound X is crucial for understanding its properties. The benzamide backbone provides rigidity, while the dimethoxy groups enhance solubility. The pyrrolidine ring contributes to its three-dimensional shape. Computational studies and X-ray crystallography have elucidated the precise arrangement of atoms and bond angles .


Chemical Reactions Analysis

Compound X can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Researchers have investigated its reactivity with different nucleophiles and electrophiles. These reactions impact its stability, bioavailability, and potential for metabolic transformation .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • UV-Vis Absorption : Its UV-Vis spectrum shows absorption peaks at [wavelengths] due to specific chromophores .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-25(2)18-12-10-17(11-13-18)19(26-14-5-6-15-26)16-24-23(27)22-20(28-3)8-7-9-21(22)29-4/h7-13,19H,5-6,14-16H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMRWDQHKBQUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2OC)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2,6-dimethoxybenzamide

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